molecular formula C23H33NO5 B1359499 ethyl 7-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate CAS No. 898782-13-3

ethyl 7-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate

Cat. No.: B1359499
CAS No.: 898782-13-3
M. Wt: 403.5 g/mol
InChI Key: YBUQJZDFYVRJJY-UHFFFAOYSA-N
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Description

ethyl 7-[4-[8-(1,4-dioxa-8-azaspiro[45]decyl)methyl]phenyl]-7-oxoheptanoate is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane, which can be synthesized from 2-piperazinone and [4,5’-bithiazole]-2-carbonyl chloride . This intermediate is then reacted with the appropriate phenyl and heptanoate derivatives under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

ethyl 7-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce ketone groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

ethyl 7-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 7-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its spirocyclic structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

Ethyl 7-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate, identified by its CAS number 898782-04-2, is a complex organic compound featuring unique structural motifs that suggest potential biological activity. This article reviews the existing literature on its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound comprises several notable functional groups:

  • Molecular Formula : C23H33NO5
  • Molecular Weight : 403.51 g/mol
  • Structural Features : The structure includes a heptanoate chain, a phenyl group with a spirocyclic moiety containing a 1,4-dioxa and an azaspiro unit.

Research indicates that compounds with similar structural characteristics often exhibit interactions with various biological targets. The presence of spirocyclic structures can enhance binding affinity to receptors or enzymes, potentially leading to diverse pharmacological effects.

  • Antimicrobial Activity : Some derivatives of spirocyclic compounds have shown promise as antimicrobial agents. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, although specific data on this compound is limited.
  • Anticancer Potential : Similar compounds have been investigated for their anticancer properties. The unique structure may allow for the selective targeting of cancer cells, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
  • Neuroprotective Effects : Given the structural complexity, there is potential for neuroprotective effects against neurodegenerative diseases. Compounds with azaspiro structures have been associated with modulation of neurotransmitter systems.

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds provide insights into its potential activities:

Compound NameBiological ActivityReference
Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decane)Antimicrobial effects against Gram-positive bacteria
Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketoneInduced apoptosis in cancer cell lines
Ethyl 8-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoateNeuroprotective properties in vitro

Synthesis and Formulation

The synthesis of this compound involves multiple steps that require optimization for yield and purity. Typical methods include:

  • Formation of the spirocyclic structure.
  • Coupling reactions to attach the heptanoate moiety.
  • Purification through chromatography techniques.

Properties

IUPAC Name

ethyl 7-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO5/c1-2-27-22(26)7-5-3-4-6-21(25)20-10-8-19(9-11-20)18-24-14-12-23(13-15-24)28-16-17-29-23/h8-11H,2-7,12-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUQJZDFYVRJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)CN2CCC3(CC2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642894
Record name Ethyl 7-{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-13-3
Record name Ethyl 7-{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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